Plk1/brd4-IN-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

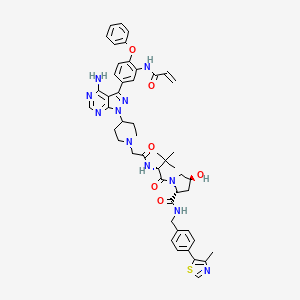

Plk1/brd4-IN-2 is a dual inhibitor that targets both Polo-like kinase 1 (PLK1) and bromodomain-containing protein 4 (BRD4). These proteins play crucial roles in cell cycle regulation and gene expression, respectively. The inhibition of both targets by a single compound offers a promising therapeutic strategy for various cancers, particularly those resistant to conventional therapies .

Preparation Methods

The synthesis of Plk1/brd4-IN-2 involves several key steps:

Methyl Ester Synthesis: The starting material is suspended in methanol, and thionyl chloride is added slowly at 0°C. The reaction mixture is then heated to reflux.

Reductive Amination: The methyl ester hydrochloride salt is dissolved in 1,2-dichloroethane, followed by the addition of sodium acetate and sodium triacetoxyborohydride at 0°C. The reaction mixture is stirred at room temperature overnight.

Nucleophilic Aromatic Substitution: The intermediate is dissolved in acetone, and potassium carbonate is added, followed by 2,4-dichloro-5-nitropyrimidine at 0°C. The reaction mixture is stirred at room temperature overnight.

Chemical Reactions Analysis

Plk1/brd4-IN-2 undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: It can be reduced using common reducing agents like sodium borohydride.

Substitution: Nucleophilic aromatic substitution is a key reaction in its synthesis, involving the replacement of a leaving group with a nucleophile.

Common reagents used in these reactions include thionyl chloride, sodium triacetoxyborohydride, and potassium carbonate. The major products formed from these reactions are intermediates that lead to the final dual inhibitor compound .

Scientific Research Applications

Plk1/brd4-IN-2 has several scientific research applications:

Cancer Research: It has shown potent antitumor effects in various cancer cell lines and xenograft models, particularly in castration-resistant prostate cancer and acute myeloid leukemia

Cell Cycle Studies: By inhibiting PLK1, it helps in studying the regulation of the cell cycle and mitosis.

Gene Expression Studies: Inhibition of BRD4 allows researchers to investigate its role in gene transcription and chromatin remodeling.

Drug Development: It serves as a lead compound for developing new dual inhibitors targeting PLK1 and BRD4 for therapeutic purposes.

Mechanism of Action

Plk1/brd4-IN-2 exerts its effects by simultaneously inhibiting PLK1 and BRD4:

PLK1 Inhibition: PLK1 is a serine/threonine kinase involved in cell cycle progression, particularly in the transition from G2 phase to mitosis.

BRD4 Inhibition: BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which recognize acetylated lysines on histones and regulate gene expression.

Comparison with Similar Compounds

Plk1/brd4-IN-2 is unique due to its dual inhibitory action on both PLK1 and BRD4. Similar compounds include:

Compound 23: A potent dual kinase-bromodomain inhibitor with balanced selectivity against BRD4 and PLK1.

Compound 6: A selective PLK1 inhibitor over BRD4.

Volasertib: A PLK1 inhibitor used in cancer therapy.

WNY0824: Another dual BET and PLK1 inhibitor with potent antitumor effects.

These compounds highlight the therapeutic potential of dual inhibitors in targeting multiple pathways involved in cancer progression.

Properties

Molecular Formula |

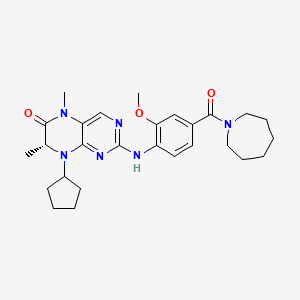

C27H36N6O3 |

|---|---|

Molecular Weight |

492.6 g/mol |

IUPAC Name |

(7R)-2-[4-(azepane-1-carbonyl)-2-methoxyanilino]-8-cyclopentyl-5,7-dimethyl-7H-pteridin-6-one |

InChI |

InChI=1S/C27H36N6O3/c1-18-25(34)31(2)22-17-28-27(30-24(22)33(18)20-10-6-7-11-20)29-21-13-12-19(16-23(21)36-3)26(35)32-14-8-4-5-9-15-32/h12-13,16-18,20H,4-11,14-15H2,1-3H3,(H,28,29,30)/t18-/m1/s1 |

InChI Key |

WHCFLSAKSTZDQY-GOSISDBHSA-N |

Isomeric SMILES |

C[C@@H]1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)N5CCCCCC5)OC)C |

Canonical SMILES |

CC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)N5CCCCCC5)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[13-(2,4-dicarboxyphenyl)-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine](/img/structure/B12373513.png)

![1-[1,4-Bis(3-methylbutoxy)naphthalen-2-yl]-2-[3-(3-methylbutyl)benzimidazol-1-ium-1-yl]ethanone;bromide](/img/structure/B12373541.png)

![trisodium;7-hydroxy-8-[[4-[1-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12373553.png)

![3-hydroxy-N-[(E)-1H-indol-4-ylmethylideneamino]naphthalene-2-carboxamide](/img/structure/B12373583.png)

![1-[4-[4,6-bis(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl]phenyl]-3-(1-oxo-3H-2-benzofuran-5-yl)urea](/img/structure/B12373596.png)